molecular formula C7H15NO2 B3142409 Methyl 3-(propylamino)propanoate CAS No. 5036-62-4

Methyl 3-(propylamino)propanoate

Cat. No. B3142409
CAS RN: 5036-62-4
M. Wt: 145.2 g/mol
InChI Key: GDEQTSGNHQHPLZ-UHFFFAOYSA-N
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Description

“Methyl 3-(propylamino)propanoate” is a chemical compound with the formula C₇H₁₅NO₂ . It is used in biochemical research .


Molecular Structure Analysis

“Methyl 3-(propylamino)propanoate” has a molecular weight of 145.2 . The molecular structure consists of a propylamino group attached to the third carbon of a propanoate ester .


Physical And Chemical Properties Analysis

“Methyl 3-(propylamino)propanoate” is a liquid at room temperature . It has a molecular weight of 145.2 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I checked.

Scientific Research Applications

1. Synthesis and Industrial Applications

Methyl 3-(propylamino)propanoate is an important compound in the chemical industry. It's used as a precursor for polymethyl methacrylates, a key material in a variety of commercial and industrial products. Baeyer-Villiger monooxygenases (BVMOs) have been studied for the synthesis of methyl propanoate, demonstrating its potential for efficient and sustainable chemical production (van Beek et al., 2014).

2. Medical and Pharmaceutical Research

Methyl 3-(propylamino)propanoate also plays a role in pharmaceutical research. It serves as a key starting material in the synthesis of various medicinal compounds. For instance, its stereoselective synthesis is crucial in the production of RWJ-53308, an orally active antagonist used in medical treatments (Zhong et al., 1999).

3. Environmental Applications

In the environmental sector, this compound has been used in the development of novel adsorbents. Methyl propylaminopropanoate-coated nanoparticles, for example, have shown high efficiency in removing certain dyes from aqueous solutions, indicating its potential in water treatment processes (Galangash et al., 2016).

4. Catalysis and Chemical Reactions

It's also used in catalysis research. Studies have shown its effectiveness in reactions like methoxycarbonylation of ethene, where it aids in producing high-value chemical products (Clegg et al., 1999). Additionally, it's involved in the synthesis of complex compounds through reactions like α-methylenation, further emphasizing its versatility in chemical synthesis (Lorusso et al., 2016).

Safety and Hazards

“Methyl 3-(propylamino)propanoate” is classified as an irritant . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be handled with personal protective equipment and adequate ventilation .

properties

IUPAC Name

methyl 3-(propylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5-8-6-4-7(9)10-2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEQTSGNHQHPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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